N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a pyridazinone moiety, a pyrrole ring, and a benzamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.
Attachment of the ethyl linker: This step might involve alkylation reactions using ethyl halides.
Formation of the pyrrole ring: Pyrrole synthesis can be done via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling with benzamide: The final step could involve amide bond formation through coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or the use of automated synthesizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions could target the carbonyl groups in the pyridazinone and benzamide moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or KMnO4.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield pyrrole oxides, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory or anticancer drugs.
Industry
Industrially, it could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide: can be compared with other pyridazinone derivatives or pyrrole-containing compounds.
Pyridazinone derivatives: These compounds often exhibit a range of biological activities, including anti-inflammatory and anticancer properties.
Pyrrole-containing compounds: Pyrroles are found in many natural products and pharmaceuticals, known for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(6-oxopyridazin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-4-3-9-19-21(16)13-10-18-17(23)14-5-7-15(8-6-14)20-11-1-2-12-20/h1-9,11-12H,10,13H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVDMLVGQRRISX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCCN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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